4-[(1R)-1-Azidoethyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-azidoethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-2-4-9-5-3-7/h2-6H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNCEZHAFDXOB-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Reduction of 4 Acetylpyridine:
The first critical step is the asymmetric reduction of 4-acetylpyridine (B144475) to produce the chiral alcohol, (R)-1-(pyridin-4-yl)ethanol. Several methods have been reported to achieve high enantioselectivity in this transformation.
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases, have proven highly effective for this reduction. The use of microorganisms such as Candida maris can reduce 4-acetylpyridine to the corresponding (R)-1-(pyridyl)ethanol with high yield and enantiomeric excess (e.e.). tandfonline.com Similarly, human carbonic anhydrase II (hCAII) has been shown to catalyze the asymmetric reduction of 4-acetylpyridine using phenylsilane (B129415) as a hydride source, achieving high yields and excellent enantioselectivity (up to 98% e.e.). nih.gov Enzymatic reductions are often favored for their mild reaction conditions and high stereocontrol. usm.my
Asymmetric Catalytic Hydrogenation: Transition metal complexes with chiral ligands are also employed for the enantioselective hydrogenation of 4-acetylpyridine. These methods can provide high yields and enantioselectivities, although they may require specialized catalysts and equipment.
Electrochemical Reduction: Asymmetric electrochemical reduction of 4-acetylpyridine at a mercury cathode in the presence of catalytic amounts of chiral alkaloids, such as strychnine, can produce the corresponding pyridylethanol with optical activity. acs.orgbeilstein-journals.org The optical yield is dependent on factors like pH, temperature, and the concentration of the chiral inductor. acs.org
| Method | Catalyst/Reagent | Key Features | Reported Yield | Reported e.e. |
| Biocatalytic | Candida maris IFO10003 | Whole-cell catalysis | High | >97% |
| Biocatalytic | hCAII / Phenylsilane | Mild conditions, high stereocontrol | 95% | 98% |
| Electrochemical | Hg cathode / Strychnine | Catalytic use of chiral alkaloid | Moderate | Varies with conditions |
Conversion of 1r 1 Pyridin 4 Yl Ethanol to 4 1r 1 Azidoethyl Pyridine:
Once the chiral alcohol is obtained, the hydroxyl group is converted to an azide (B81097) group with inversion of stereochemistry.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful and reliable method for this transformation. wikipedia.org The reaction of (1R)-1-(pyridin-4-yl)ethanol with hydrazoic acid (HN₃) or a phosphoryl azide, such as diphenylphosphoryl azide (DPPA), in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), proceeds with clean Sₙ2 inversion of configuration to yield 4-[(1S)-1-azidoethyl]pyridine. rsc.orgrsc.orggoogle.com To obtain the desired (R)-enantiomer of the azide, the starting alcohol must be the (S)-enantiomer. The use of pre-formed betaine (B1666868) or specific order of reagent addition can be crucial for the success of the reaction. wikipedia.org
Nucleophilic Substitution of a Halide: An alternative two-step approach involves the conversion of the alcohol to a good leaving group, such as a halide (e.g., bromide or chloride), followed by nucleophilic substitution with sodium azide. The initial conversion of the alcohol to the halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. This is then followed by reaction with a source of azide ion, such as sodium azide, in a suitable polar aprotic solvent like DMF or DMSO. This Sₙ2 reaction also proceeds with inversion of configuration.
| Method | Reagents | Key Features |
| Mitsunobu Reaction | HN₃ or DPPA, PPh₃, DEAD/DIAD | Sₙ2 inversion of stereochemistry |
| Nucleophilic Substitution | 1. SOCl₂ or PBr₃2. NaN₃ | Two-step process with inversion |
C–H Functionalization Approaches
Direct C–H functionalization of the pyridine (B92270) ring to introduce an ethyl group at the 4-position, which could then be further elaborated to the azidoethyl group, is a conceptually attractive but practically challenging route. While significant progress has been made in the C–H functionalization of pyridines, these methods often suffer from issues with regioselectivity and functional group tolerance. rsc.orgnih.gov
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but direct C-H functionalization often requires pre-activation of the pyridine, for instance, by forming an N-oxide or an N-pyridinium salt. nih.gov Developing a C-H functionalization method that directly and stereoselectively installs a 1-azidoethyl group at the 4-position of pyridine remains an area for future research.
Reactivity Profiles and Chemical Transformations of 4 1r 1 Azidoethyl Pyridine
Transformations of the Azide (B81097) Functional Group
The azide moiety is a versatile functional group known for its participation in a wide range of chemical transformations. These reactions provide pathways to diverse molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.comacs.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. acs.orgnih.gov The pyridine (B92270) nitrogen in substrates like 4-[(1R)-1-Azidoethyl]pyridine can act as a chelating group, potentially influencing the reaction's rate and efficiency. mdpi.com Research has shown that chelating azides, such as 2-picolyl azide, exhibit high reactivity in CuAAC reactions. mdpi.com
The general mechanism of the CuAAC reaction is well-established. The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table is illustrative and may not represent reactions specifically involving this compound, for which specific data is limited in the provided search results.
| Azide Substrate | Alkyne Substrate | Copper(I) Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | acs.orgcsic.es |
| 2-Picolyl Azide | Ethynyl Methyl Ketone | Cu(OAc)₂·H₂O | CD₃CN | 1-(Pyridin-2-ylmethyl)-4-acetyl-1H-1,2,3-triazole | mdpi.com |
| 6-Substituted Tetrazolo[1,5-a]pyridines | Various Alkynes | Copper(I) Acetate | Not Specified | 1-(Pyridin-2-yl)-1,2,3-triazoles | nih.gov |
Staudinger Reaction and Related Phosphine-Mediated Reductions to Amines
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. acs.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amine and phosphine oxide. chinesechemsoc.org
The reactivity of azides in the Staudinger reaction is influenced by electronic factors. rsc.org Electron-poor aryl azides, for example, tend to react more readily than alkyl azides. rsc.org The reaction can be performed under neutral conditions, making it compatible with a wide range of functional groups. acs.org In some cases, the iminophosphorane intermediate can be isolated and utilized for further synthetic transformations. rsc.org
A related process, the Staudinger ligation, is a modification of the Staudinger reaction that allows for the formation of an amide bond. This powerful bioorthogonal reaction has found widespread use in chemical biology.
Table 2: General Scheme of the Staudinger Reaction
| Reactant 1 | Reactant 2 | Intermediate | Product 1 | Product 2 |
|---|---|---|---|---|
| R-N₃ (Azide) | R'₃P (Phosphine) | R-N=PR'₃ (Iminophosphorane) | R-NH₂ (Amine) | R'₃P=O (Phosphine Oxide) |
This is a generalized representation. Specific examples for this compound are not detailed in the provided search results.
Catalytic Hydrogenation for Amine Generation
Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including azides. libretexts.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. acs.orglibretexts.org The reaction proceeds via the addition of hydrogen across the azide functional group, leading to the formation of the corresponding primary amine with the liberation of nitrogen gas. libretexts.org
Catalytic hydrogenation is generally a clean and efficient method, often providing high yields of the desired amine. libretexts.org The choice of catalyst and reaction conditions can be optimized to achieve the desired selectivity, especially in molecules containing other reducible functional groups. libretexts.org For instance, Lindlar's catalyst is employed for the partial hydrogenation of alkynes to cis-alkenes. libretexts.org
Table 3: Common Catalysts for the Hydrogenation of Azides
| Catalyst | Typical Substrates | Key Features | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Benzylic azides, Tertiary azides | Widely used, efficient | acs.org |
| Platinum Oxide (PtO₂) | Tertiary azides | Effective for various azide types | acs.org |
| Raney Nickel (Raney-Ni) | General azides | Cost-effective, active catalyst | libretexts.org |
Intramolecular Cyclizations Involving the Azide Moiety
Organic azides can undergo intramolecular cyclization reactions to form a variety of nitrogen-containing heterocyclic compounds. researchgate.net These reactions can be initiated thermally, photochemically, or through catalysis by transition metals. researchgate.net The nature of the product formed depends on the structure of the azide and the reaction conditions employed.
For instance, the intramolecular cyclization of azides can lead to the formation of five-, six-, or seven-membered rings. researchgate.net In some cases, the reaction may proceed through a nitrene intermediate, which can then undergo C-H insertion or addition to a double bond to form the cyclic product. researchgate.net The development of catalytic systems for these transformations has allowed for greater control over the reaction's regio- and stereoselectivity. scispace.com
Thermal and Photochemical Decomposition Pathways
Organic azides are known to decompose upon heating or exposure to light. rsc.org This decomposition can lead to the formation of highly reactive nitrene intermediates, which can then undergo a variety of subsequent reactions, including rearrangements, insertions, and additions.
The thermal decomposition of benzylic azides, for example, can result in rearrangement products, with the selectivity depending on the migratory aptitude of the substituents. rsc.orgrsc.org Photochemical decomposition, often initiated by UV light, can also lead to the formation of nitrenes and subsequent products. nih.govrsc.org The specific products formed during thermal or photochemical decomposition are highly dependent on the structure of the starting azide and the reaction conditions. colab.wsmagritek.com
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the azidoethyl substituent at the 4-position will further modulate the reactivity of the pyridine ring. koreascience.kr
The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand, coordinating to metal centers. mdpi.com The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution, which typically occurs at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. researchgate.net The azide group, being an electron-withdrawing group itself, would further influence the regioselectivity of such reactions. nottingham.ac.uk
Electrophilic Aromatic Substitution (EAS) Reactivity Considerations
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. gcwgandhinagar.comlibretexts.org Furthermore, electrophilic reagents tend to coordinate with the basic nitrogen lone pair, leading to the formation of a pyridinium (B92312) cation. This coordination further increases the deactivation of the ring, making electrophilic aromatic substitution (EAS) exceptionally difficult. gcwgandhinagar.comlibretexts.org
In the case of this compound, the 4-alkyl substituent is typically an electron-donating group, which would direct electrophilic attack to the ortho (3- and 5-) positions. However, the strong deactivating effect of the ring nitrogen and its protonation or coordination under typical EAS conditions is the dominant factor. libretexts.org The azide group on the ethyl side chain is generally considered to be electron-withdrawing, which would have a minor additional deactivating influence on the ring.
Should a substitution reaction be forced under harsh conditions, it would be expected to occur primarily at the C-3 and C-5 positions. libretexts.org A more viable strategy for introducing electrophiles to the pyridine ring often involves the use of pyridine-N-oxides, which activates the 2- and 4-positions to electrophilic attack, although this would not be a direct substitution on the parent heterocycle. gcwgandhinagar.com
Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction Type | Reagent Type | Predicted Reactivity | Expected Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Very low to none | C-3 (if any) |
| Halogenation | Br₂/FeBr₃ | Very low to none | C-3 (if any) |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Not feasible (N-alkylation occurs) | N/A |
Nucleophilic Aromatic Substitution on the Pyridine Ring
Conversely, the electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C-2, C-4, and C-6 positions. gcwgandhinagar.comstackexchange.com Attack at these positions allows the electronegative nitrogen atom to stabilize the intermediate anionic σ-complex (Meisenheimer complex). stackexchange.com
For SNAr to proceed, a suitable leaving group, such as a halide, must be present on the ring. The parent this compound lacks such a group and is therefore not a direct substrate for SNAr. However, if a halogen were introduced at the C-2 or C-6 position, the resulting compound would be a viable substrate for nucleophilic displacement. The 4-alkyl group would have a minimal electronic effect on the reaction rate. A wide range of nucleophiles, including amines, alkoxides, and thiolates, could then be introduced. nih.gov
The Chichibabin reaction, a notable exception that does not require a leaving group, involves the amination of pyridines using sodium amide, but it typically proceeds at the C-2 position and requires high temperatures.
Dearomatization and Subsequent Rearomatization Processes
A key reactivity pathway for 4-alkylpyridines involves the dearomatization of the pyridine ring to form highly nucleophilic intermediates known as alkylidene dihydropyridines (ADHPs). rsc.orgrsc.org This transformation is typically achieved through treatment with chloroformate reagents and a mild base. rsc.org The process exploits the acidity of the C-H bonds at the benzylic-like position of the alkyl side chain.
For this compound, this sequence would proceed as follows:
Dearomatization: Reaction with a chloroformate (e.g., ethyl chloroformate) and a base (e.g., triethylamine) would generate a 1,4-dihydropyridine (B1200194) intermediate.
Nucleophilic Attack: This electron-rich ADHP intermediate can then react with a range of electrophiles. rsc.org
Rearomatization: The resulting adduct can then rearomatize, often upon workup or elimination of the activating group, to yield a new functionalized pyridine. The final product of the reaction is often the oxidized pyridine derivative. nih.gov
This dearomatization-rearomatization strategy provides a powerful method for the functionalization of the ethyl side chain at the α-carbon, a position that is otherwise difficult to functionalize directly. The stability and reactivity of the ADHP intermediate can be tuned by the choice of chloroformate reagent. rsc.orgrsc.org A critical consideration for this compound would be the compatibility of the azide group with the reagents and intermediates involved in this process.
Metal-Catalyzed Cross-Coupling Reactions on Pyridine Halides
While this compound is not a direct substrate for cross-coupling, its halogenated derivatives are excellent partners in a wide array of metal-catalyzed reactions. These reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds on pyridine scaffolds. researchgate.netwiley-vch.de
If a halogen (e.g., Br, I) were present at the C-2, C-3, C-5, or C-6 position of the ring, numerous transformations would be possible.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on Halo-Derivatives of this compound
| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd complexes | Organoboron reagents | C-C |
| Heck | Pd complexes | Alkenes | C-C |
| Sonogashira | Pd/Cu complexes | Terminal alkynes | C-C |
| Negishi | Pd or Ni complexes | Organozinc reagents | C-C |
| Buchwald-Hartwig | Pd complexes | Amines, alcohols, thiols | C-N, C-O, C-S |
| Stille | Pd complexes | Organotin reagents | C-C |
The choice of catalyst, ligands, and reaction conditions is crucial for success, as the pyridine nitrogen can coordinate to the metal center and inhibit catalysis. wiley-vch.de The azide functionality is generally tolerant of many palladium-catalyzed conditions, but its potential to react under specific circumstances, particularly with certain catalyst systems or at elevated temperatures, must be evaluated. Titanium-catalyzed cross-couplings have been noted for their high functional group tolerance. acs.org
Chemo- and Regioselectivity in Multi-Functional Transformations
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity a central challenge in its chemical transformations. The primary sites of reactivity are the pyridine nitrogen, the C-2/6 and C-3/5 positions of the ring, the α-carbon of the ethyl group, and the azide moiety.
Regioselectivity:
Ring Functionalization: As discussed, electrophilic attack is directed to the C-3/5 positions, whereas nucleophilic attack (on a halo-derivative) is favored at the C-2/6 positions. libretexts.orgstackexchange.com Radical reactions, such as the Minisci reaction, typically favor the C-2/6 positions in electron-deficient pyridines, although blocking group strategies can be employed to direct functionalization to the C-4 position. nih.gov
Side-Chain Functionalization: The α-carbon of the ethyl group is preferentially functionalized via the dearomatization-rearomatization pathway involving ADHP intermediates. rsc.org
Chemoselectivity: The selective transformation of one functional group in the presence of others is achievable by carefully choosing reaction conditions.
Azide Reactions: The azide group can undergo specific reactions that leave the pyridine core untouched. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole or the Staudinger reaction with a phosphine to form an iminophosphorane, which can be hydrolyzed to a primary amine. mdpi.com
Pyridine N-Reactions: The pyridine nitrogen can be selectively alkylated or acylated with alkyl or acyl halides. gcwgandhinagar.com It can also be oxidized to an N-oxide.
Cross-Coupling vs. Azide Reaction: In a hypothetical molecule like 2-Bromo-4-[(1R)-1-azidoethyl]pyridine, one could selectively perform a Suzuki coupling at the C-2 position using a palladium catalyst, leaving the azide intact. Subsequently, a CuAAC reaction could be performed on the azide group under copper catalysis.
The development of synthetic routes involving this molecule requires a strategic approach, leveraging the orthogonal reactivity of its constituent functional groups to achieve the desired transformations in a controlled and selective manner.
Stereochemical Aspects and Chiral Control in Reactions Involving 4 1r 1 Azidoethyl Pyridine
Diastereoselectivity and Enantioselectivity in Transformations
The pre-existing chiral center in 4-[(1R)-1-Azidoethyl]pyridine exerts a significant directing influence on subsequent reactions, leading to diastereoselective and enantioselective outcomes. This phenomenon, known as substrate-controlled stereoselectivity, is a cornerstone of asymmetric synthesis.
Diastereoselectivity: When a new stereocenter is created in a molecule that already contains a chiral center, the two possible diastereomers are formed in unequal amounts. In the case of this compound, the (1R)-configured azidoethyl group can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by the nature of the reagent, the reaction conditions, and the specific transformation being carried out.
For instance, in a reaction where the pyridine (B92270) ring is functionalized, the (1R)-1-azidoethyl group can direct the substitution to a specific position or influence the stereochemistry of the newly formed bond. The Felkin-Ahn model can often be used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups or other prochiral centers introduced into the molecule. msu.edu
Enantioselectivity: While this compound is itself a single enantiomer, it can be used as a chiral auxiliary or building block in enantioselective synthesis. By reacting it with a prochiral substrate, the inherent chirality of the pyridine derivative can induce the formation of one enantiomer of the product in excess. Furthermore, the pyridine nitrogen and the azide (B81097) group can act as coordinating sites for metal catalysts, forming chiral catalyst-substrate complexes that direct the enantioselective transformation. The use of pyridine-containing chiral ligands in asymmetric catalysis is a well-established strategy. rsc.org
Table 2: Examples of Stereoselective Reactions Influenced by the (1R)-Chiral Center
| Reaction Type | Substrate | Reagent/Catalyst | Expected Major Product Diastereomer/Enantiomer | Principle of Stereocontrol |
| Diastereoselective Reduction | 4-[(1R)-1-Azido-2-oxo-propyl]pyridine | NaBH(_4) | (1R, 2S)-4-(1-Azido-2-hydroxypropyl)pyridine | Felkin-Ahn model; steric hindrance from the (1R)-azidoethyl group |
| Enantioselective Addition | Benzaldehyde | Grignard reagent derived from this compound | (R)- or (S)-Phenyl(pyridin-4-yl)methanol | Substrate-controlled asymmetric synthesis |
| Diastereoselective Cycloaddition | This compound with a chiral alkene | Heat or catalyst | Preferential formation of one diastereomeric triazoline | Matching/mismatching interactions between chiral centers |
Influence of (1R)-Stereochemistry on Reaction Pathways and Outcomes
The specific three-dimensional arrangement of the atoms in this compound, dictated by its (1R)-stereochemistry, has a profound impact on the pathways and outcomes of its reactions. This influence manifests in several ways:
Transition State Geometry: The (1R)-azidoethyl group can influence the energy of competing transition states. The most favored reaction pathway will be the one that proceeds through the transition state of lowest energy. The steric bulk of the azidoethyl group can destabilize certain transition state geometries, thereby favoring others. For example, in cyclic transition states, the substituents will preferentially adopt pseudo-equatorial positions to minimize steric strain, a principle well-described by the Zimmerman-Traxler model for aldol (B89426) reactions. harvard.edu
Directing Group Effects: The pyridine nitrogen and the azide group can act as directing groups, either through steric hindrance or through electronic interactions. The lone pair of electrons on the pyridine nitrogen can coordinate to metal catalysts, bringing the catalyst into proximity with the reactive site and influencing the stereochemical outcome. The azide group, with its linear geometry and electronic properties, can also influence the electronic environment of the pyridine ring and the side chain. diva-portal.org
Conformational Control: The preferred conformation of the this compound molecule can influence its reactivity. The rotational barrier around the C-C bond connecting the pyridine ring and the chiral center can lead to a population of conformers where one face of the molecule is more accessible than the other. This conformational bias can translate into stereoselectivity in its reactions.
Spectroscopic and Computational Characterization of 4 1r 1 Azidoethyl Pyridine and Its Derivatives
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of newly synthesized compounds. For a chiral molecule such as 4-[(1R)-1-Azidoethyl]pyridine, a multi-technique approach is employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. ias.ac.in
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the azidoethyl side chain. The aromatic region would feature two sets of doublets, characteristic of a 4-substituted pyridine ring. The protons at the C2 and C6 positions (ortho to the nitrogen) are typically shifted downfield compared to those at the C3 and C5 positions (meta to the nitrogen) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net The ethyl group's methine proton (CH) would appear as a quartet, coupled to the methyl (CH₃) protons, which would in turn appear as a doublet.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. hw.ac.uk The pyridine ring carbons have characteristic chemical shifts, with C2/C6 appearing around 150 ppm, C3/C5 around 124 ppm, and the substituted C4 carbon at approximately 136 ppm. testbook.comresearchgate.net The carbons of the azidoethyl side chain would be found in the aliphatic region of the spectrum.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between the coupled protons (e.g., between the methine and methyl protons of the ethyl group), while an HMQC spectrum would correlate each proton signal to its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine C2-H, C6-H | ~8.6 | ~150 |
| Pyridine C3-H, C5-H | ~7.3 | ~124 |
| Pyridine C4 | - | ~136 |
| Side Chain CH (α) | ~4.5 (quartet) | ~60 |
| Side Chain CH₃ (β) | ~1.6 (doublet) | ~20 |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying specific functional groups within a molecule.
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (-N₃) group. This band typically appears in the range of 2100-2130 cm⁻¹. nih.gov Other expected signals include C-H stretching vibrations from the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹), as well as C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. pw.edu.pl
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The azide asymmetric stretch is also Raman active. The pyridine ring vibrations, particularly the symmetric "ring-breathing" mode near 1000 cm⁻¹, typically give a strong signal in the Raman spectrum. mdpi.com
Table 2: Key Predicted Vibrational Frequencies for this compound
| Functional Group / Vibration Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Azide (N₃) Asymmetric Stretch | IR | 2124 | Strong, Sharp |
| Aromatic C-H Stretch | IR | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | IR | 2850 - 2980 | Medium |
| Pyridine Ring C=C, C=N Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |
| Pyridine Ring Breathing | Raman | ~1000 | Strong |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₈N₄), the calculated monoisotopic mass is approximately 148.07 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 148 would be expected, which is characteristic for aromatic compounds like pyridine. nist.govmassbank.eu A key fragmentation pathway would involve the loss of a nitrogen molecule (N₂) from the azide group, resulting in a significant fragment ion at m/z 120 (M-28). Another common fragmentation would be the cleavage of the bond between the pyridine ring and the side chain, leading to a pyridyl-methyl cation fragment (m/z 92) or a 4-vinylpyridine (B31050) radical cation after rearrangement and loss of HN₃.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 148 | [C₇H₈N₄]⁺˙ (Molecular Ion) | - |
| 120 | [C₇H₈N₂]⁺˙ | Loss of N₂ from the azide group |
| 92 | [C₆H₆N]⁺ | Cleavage of the C-C bond to the ring |
| 79 | [C₅H₅N]⁺˙ (Pyridine radical cation) | Loss of the azidoethyl side chain |
Since this compound is a chiral compound, assessing its enantiomeric purity is crucial.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers and determining enantiomeric excess (ee). nih.gov CSPs based on derivatized polysaccharides or macrocyclic glycopeptides are often effective for separating chiral pyridine derivatives. nih.govnih.gov By analyzing a sample and comparing the peak areas of the (R) and (S) enantiomers, the enantiomeric purity can be quantified precisely.
Polarimetry: As a chiral molecule, this compound will rotate the plane of plane-polarized light. Polarimetry can be used to measure the specific rotation [α], which is a characteristic physical property of an enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). This technique confirms the presence of a single enantiomer but is less accurate than chiral chromatography for determining high levels of enantiomeric purity.
Computational Chemistry and Theoretical Investigations
Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing deep insights into the electronic structure, stability, and spectroscopic properties of molecules.
DFT calculations can be employed to model the geometric and electronic properties of this compound. ias.ac.in By performing geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)), the most stable conformation of the molecule can be determined. dergipark.org.tr
Such calculations allow for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity. For pyridine derivatives, the HOMO is often located on the pyridine ring, while the LUMO distribution indicates sites susceptible to nucleophilic attack. ias.ac.in Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.gov Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting its reactive behavior. ijcce.ac.ir
Molecular Orbital Analysis (HOMO-LUMO Gaps)
The electronic properties and reactivity of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
Computational studies on related pyridine derivatives offer a framework for understanding the molecular orbitals of this compound. In a typical pyridine molecule, the HOMO is often a π-orbital associated with the aromatic ring, while the LUMO is a π* (antibonding) orbital. The nitrogen atom's lone pair resides in an sp2 hybridized orbital in the plane of the ring and generally does not participate in the π-aromatic system. The introduction of an azidoethyl group at the C4 position is expected to influence the energy levels of these frontier orbitals.
The ethyl group, being an electron-donating group, would slightly raise the energy of the HOMO. The azide group (–N₃), with its own set of molecular orbitals, can interact with the pyridine π-system. The nitrogen atoms of the azide can contribute to the electron density, potentially raising the HOMO energy further. Conversely, the electronegativity of the nitrogen atoms can have an inductive effect, which might lower the energy of the LUMO.
Table 1: Calculated Frontier Molecular Orbital Energies for a Model Pyridine System
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -0.5 to -1.5 |
| HOMO | -6.0 to -7.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
Note: These are representative values for simple substituted pyridines and serve as an estimate. The actual values for this compound would require specific quantum chemical calculations.
Mechanistic Pathways of Key Reactions: Computational Insights
The dual functionality of the pyridine ring and the azide group in this compound allows for a variety of chemical transformations. Computational studies on analogous systems provide valuable insights into the likely mechanistic pathways of its key reactions.
One of the most characteristic reactions of azides is the 1,3-dipolar cycloaddition, often referred to as a "click" reaction, where the azide reacts with an alkyne or alkene to form a triazole or triazoline ring, respectively. Theoretical studies of this reaction mechanism reveal that it can proceed through a concerted pathway where the new bonds are formed simultaneously. The regioselectivity of this reaction (i.e., the formation of either the 1,4- or 1,5-disubstituted triazole) is influenced by both steric and electronic factors, which can be modeled computationally. The pyridine ring in this compound would act as an electron-withdrawing group, influencing the electronic distribution in the azide moiety and thereby affecting the activation energy and regioselectivity of the cycloaddition.
Another potential reaction pathway involves the thermal or photochemical decomposition of the azide group to form a highly reactive nitrene intermediate. Computational studies on the decomposition of similar organic azides can elucidate the transition state energies and the subsequent reactions of the generated nitrene. This nitrene could undergo intramolecular reactions, such as C-H insertion into the ethyl chain, or intermolecular reactions.
Furthermore, the pyridine nitrogen atom can act as a nucleophile or a base. Computational models can predict the protonation energies and the transition states for reactions involving the pyridine nitrogen. For instance, in the presence of a strong acid, the pyridine nitrogen would be protonated, which would, in turn, significantly alter the electronic properties of the entire molecule and influence the reactivity of the azido (B1232118) group. Mechanistic studies on related aziridine (B145994) ring-opening reactions, which can be catalyzed by Lewis or Brønsted acids, show that the catalyst interacts with the nitrogen atom, facilitating nucleophilic attack. A similar principle would apply to reactions involving the pyridine nitrogen of this compound.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational preferences of this compound are crucial for its reactivity and interactions with other molecules. The presence of a chiral center at the carbon atom attached to the pyridine ring and the azide group introduces stereochemical complexity.
Conformational analysis of the molecule would focus on the rotation around the single bonds, particularly the C4-C(ethyl) bond and the C(ethyl)-N(azide) bond. The relative orientation of the pyridine ring, the ethyl group, and the azide moiety will be determined by a combination of steric hindrance and stereoelectronic effects. Steric effects will favor conformations that minimize the spatial clash between the bulky pyridine ring and the azide group.
Stereoelectronic effects involve the interaction between orbitals. nih.gov One of the most significant stereoelectronic effects is hyperconjugation, which involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. nih.gov In this compound, hyperconjugative interactions could occur between the lone pair orbitals on the pyridine nitrogen or the azide nitrogens and the antibonding σ* orbitals of adjacent C-H or C-C bonds. These interactions stabilize certain conformations over others. For instance, an anti-periplanar arrangement of a C-H bond on the chiral center with respect to the C-N bond of the pyridine ring might be favored due to σ → σ* interactions.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of the molecule as a function of its dihedral angles. These calculations can identify the lowest energy conformers and the energy barriers between them. For related nitrogen-containing heterocyclic systems like piperidones, computational and NMR studies have shown that stereoelectronic interactions, such as the interaction between the nitrogen lone pair and an antibonding sigma orbital (n → σ*), play a crucial role in determining the conformational stability. nih.gov A similar analysis for this compound would be essential to fully understand its structural preferences and how they influence its chemical behavior.
Table 2: Key Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
Synthetic Utility and Advanced Applications in Chemical Sciences
Role as a Chiral Building Block in Multistep Organic Synthesis
Chiral pyridines are highly sought-after structural motifs in medicinal chemistry and pharmaceutical development, present in numerous FDA-approved drugs. nih.gov The enantiomerically pure nature of 4-[(1R)-1-Azidoethyl]pyridine makes it a valuable chiral building block for the stereocontrolled synthesis of complex molecular targets. Its precursor, (R)-1-(pyridin-4-yl)ethanamine, is recognized as a key chiral intermediate in asymmetric synthesis. bldpharm.comrsc.orgbldpharm.com The presence of the azide (B81097) group provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger molecules while preserving the stereochemical integrity of the adjacent chiral center.
In multistep organic synthesis, the pyridine (B92270) ring can be strategically manipulated or can act as a key coordinating element, while the azido (B1232118) group can be reduced to a primary amine or participate in cycloaddition reactions. rsc.orgtrine.edumit.edu This dual functionality allows for divergent synthetic pathways, enabling the creation of diverse libraries of chiral compounds from a single, well-defined starting material. The ability to construct complex, stereochemically defined molecules is crucial in drug discovery, where specific enantiomers often exhibit desired therapeutic effects while others may be inactive or even detrimental. nih.gov
Table 1: Applications of Chiral Pyridine Building Blocks in Synthesis
| Application Area | Synthetic Transformation Example | Significance |
|---|---|---|
| Pharmaceutical Synthesis | Asymmetric alkylation of alkenyl pyridines nih.gov | Access to a wide range of functionalized chiral pyridines with high enantioselectivity. |
| Natural Product Synthesis | Elaboration of the pyridine ring nih.gov | Construction of complex core structures found in bioactive natural products. |
| Ligand Synthesis | Synthesis of chiral 1-pyridin-2-yl-ethylamines rsc.org | Creation of ligands for asymmetric metal catalysis. |
Precursor for Advanced Heterocyclic Scaffolds and Architectures
The azide functionality in this compound serves as a powerful linchpin for the construction of advanced heterocyclic scaffolds. The most prominent reaction involving organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes, which yields 1,2,3-triazoles. nih.govfrontiersin.org The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govresearchgate.netnih.gov This reaction's high efficiency and functional group tolerance make this compound an excellent precursor for synthesizing chiral molecules containing the stable and synthetically versatile triazole ring system. nih.gov
Beyond triazoles, azidopyridines can undergo various cyclization reactions to form other important heterocyclic systems. nih.govnih.gov For instance, thermal or photochemical decomposition of azides can generate highly reactive nitrenes, which can undergo intramolecular C-H insertion or cyclization with adjacent functional groups to form fused ring systems. researchgate.net Specifically, 4-azido-3-nitropyridines have been shown to cyclize upon thermolysis to yield furoxans. researchgate.net This reactivity opens pathways to novel, complex heterocyclic architectures that are often difficult to access through other synthetic routes. The pyridine ring itself can participate in annulation reactions to create fused systems such as imidazo[1,2-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. nih.govorganic-chemistry.org
Table 2: Heterocyclic Scaffolds Derived from Azide Precursors
| Heterocycle Class | Synthetic Method | Key Features |
|---|---|---|
| 1,2,3-Triazoles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govnih.gov | High stability, high yield, regioselective, cornerstone of click chemistry. |
| Furoxans (Furazan-oxides) | Thermal cyclization of azidonitropyridines researchgate.net | Energetic materials, precursors to other heterocycles. |
| Tetrazoles | [3+2] Cycloaddition with nitriles nih.gov | Important pharmacophore in medicinal chemistry. |
Development of Chemical Probes and Ligands for Asymmetric Catalysis
The molecular architecture of this compound is well-suited for the design of specialized chemical tools. The pyridine nitrogen atom acts as a Lewis basic site capable of coordinating to metal centers, a critical feature for ligands in asymmetric catalysis. nih.govresearchgate.net The combination of the coordinating pyridine ring and the adjacent stereocenter allows for the creation of chiral bidentate or tridentate ligands upon further functionalization of the azide group. Such chiral ligands are instrumental in transition-metal-catalyzed reactions, where they can induce high levels of enantioselectivity in the formation of new stereocenters. rsc.orgresearchgate.net
Furthermore, the compound can serve as a scaffold for developing chemical probes. nih.gov Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target. rsc.orgunimi.it The azide group is a bioorthogonal handle, meaning it is chemically inert in biological environments but can react selectively with a partner functional group, such as an alkyne, via click chemistry. unimi.it This allows for the attachment of reporter tags (e.g., fluorophores, biotin) to the pyridine-based scaffold after it has interacted with its intended target. This strategy is widely used in chemical biology and drug discovery for target identification and validation. nih.gov
Integration into Polymer Synthesis and Material Science (e.g., via Click Chemistry)
The azide group in this compound makes it an ideal monomer or functionalizing agent for polymer synthesis and modification, primarily through click chemistry. ugent.benih.gov The CuAAC reaction provides a highly efficient and orthogonal method for covalently attaching the molecule to polymer backbones or surfaces that have been pre-functionalized with alkyne groups. nih.govsigmaaldrich.com This approach allows for the synthesis of well-defined polymer architectures, including graft copolymers, star polymers, and functional polymer networks. sigmaaldrich.comresearchgate.net
By incorporating this compound, materials can be imbued with the specific properties of the pyridine moiety, such as its pH-responsiveness, metal-coordinating ability, and potential for hydrogen bonding. This strategy has been employed for the functionalization of a variety of materials, including carbon nanotubes and polymersomes. nih.govzju.edu.cn The precise control offered by click chemistry ensures a high degree of functionalization, and the remaining azide groups on a surface can be used for subsequent modification steps, allowing for the layer-by-layer construction of complex functional materials. zju.edu.cn
Table 3: Polymer Functionalization via Click Chemistry
| Polymer/Material | Functionalization Strategy | Resulting Properties | Reference |
|---|---|---|---|
| Poly(propargyl methacrylate) | CuAAC with azido-functionalized polymer | Formation of block and graft copolymers | researchgate.net |
| Alkyne-modified MWNTs | Layer-by-layer (LbL) click reaction with poly(2-azidoethyl methacrylate) | Controlled polymer shell thickness, residual azido groups for further functionalization | zju.edu.cn |
| Polymersomes | Copolymer synthesis via CuAAC to link polymer blocks | Creation of functional nanovesicles for various applications | nih.gov |
Design of Linkers and Conjugation Reagents for Chemical Biology (excluding biological activity/applications)
In chemical biology, linkers are crucial components that connect two or more different molecular entities, such as an antibody and a drug molecule in an antibody-drug conjugate (ADC). nih.govnih.gov this compound possesses the necessary attributes to serve as a core structure for heterobifunctional linkers. A heterobifunctional linker has two different reactive groups, allowing for the sequential and controlled conjugation of different molecules. mdpi.comresearchgate.net
The azide group serves as a stable and highly selective handle for click chemistry-based conjugation to an alkyne-modified molecule. sigmaaldrich.com The pyridine ring, on the other hand, can be functionalized at various positions to introduce a second, orthogonal reactive group (e.g., an activated ester, a maleimide, or an iodoacetyl group). mdpi.com This design allows for the precise and site-specific connection of molecular fragments, which is critical for maintaining the function of each component in the final conjugate. nih.govresearchgate.net The defined stereochemistry of the linker can also influence the spatial orientation and properties of the conjugated molecules.
Q & A
Q. What orthogonal purification techniques isolate this compound from regioisomers?
- Combine flash chromatography (silica gel, ethyl acetate/hexane gradient) with preparative HPLC (chiral stationary phase). Crystallize using ethanol/water mixtures at low temperatures. Validate separation via GC-MS or 2D NMR (COSY, HSQC) .
Methodological Considerations
- Synthetic Design : Prioritize azide introduction via SN2 substitution on a bromoethylpyridine precursor. Use sodium azide in DMF at 60°C, followed by chiral resolution .
- Data Validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries for pyridine derivatives .
- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., pH, temperature) and apply statistical models (ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
